molecular formula C12H11N5 B5830336 N-(1-naphthylmethyl)-2H-tetrazol-5-amine

N-(1-naphthylmethyl)-2H-tetrazol-5-amine

Cat. No. B5830336
M. Wt: 225.25 g/mol
InChI Key: LDNFNSGSIUQYRH-UHFFFAOYSA-N
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Description

N-(1-naphthylmethyl)-2H-tetrazol-5-amine, also known as NAT, is a chemical compound that has gained increasing attention in scientific research due to its potential use as a pharmaceutical drug. NAT belongs to the class of tetrazole derivatives, which have been found to exhibit various biological activities, including anti-inflammatory, analgesic, and anti-tumor effects.

Scientific Research Applications

Antimicrobial Applications

Naphthalene derivatives, including N-(1-naphthylmethyl)-2H-tetrazol-5-amine , have been studied for their antimicrobial properties. They are known to be effective against a range of microbial infections, playing a vital role in the development of new antimicrobial agents .

Antioxidant Properties

These compounds have also shown promise as antioxidants. Their ability to neutralize free radicals makes them potential candidates for treating oxidative stress-related diseases .

Cytotoxic Activity

The cytotoxic properties of naphthalene derivatives make them interesting for cancer research. They can be used to design and synthesize new chemotherapeutic agents that target cancer cells .

Anti-inflammatory Uses

Naphthalene derivatives are being explored for their anti-inflammatory effects. This application is particularly relevant in the development of treatments for chronic inflammatory diseases .

Anti-protozoal Activity

These compounds have shown anti-protozoal activity, suggesting their use in treating diseases caused by protozoan parasites .

Anti-platelet Aggregation

The ability of naphthalene derivatives to prevent platelet aggregation is another area of interest, which could lead to new therapies for preventing thrombosis .

Organic Synthesis

N-(1-naphthylmethyl)-2H-tetrazol-5-amine: serves as a building block in organic synthesis. It’s used to produce various dyes, pigments, and pharmaceuticals, showcasing its versatility in chemical synthesis .

Circular Dichroism Studies

This compound increases the induced circular dichroism (ICD) magnitude exhibited by certain polymers, which is useful in studying the three-dimensional structures of organic molecules .

properties

IUPAC Name

N-(naphthalen-1-ylmethyl)-2H-tetrazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5/c1-2-7-11-9(4-1)5-3-6-10(11)8-13-12-14-16-17-15-12/h1-7H,8H2,(H2,13,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDNFNSGSIUQYRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CNC3=NNN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.